[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam involves multiple steps. One of the key steps includes the reaction of (4-aminophenyl)sulfonylamine with a hydroxyethylamine derivative under controlled conditions to form the desired compound. The reaction typically requires specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of (1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow processes to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, particularly in the context of HIV protease inhibition.
Medicine: Primarily used as an antiretroviral drug in the treatment of HIV infection.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems
Mechanism of Action
The compound exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins, leading to the production of immature and non-infectious viral particles. This inhibition disrupts the viral replication cycle and reduces the viral load in patients .
Comparison with Similar Compounds
Similar Compounds
Fosamprenavir: A prodrug of Amprenavir, which is converted into the active form in the body.
Ritonavir: Another HIV protease inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Indinavir: An earlier generation HIV protease inhibitor with a different chemical structure but similar therapeutic effects
Uniqueness
(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam is unique due to its specific chemical structure, which provides high potency and selectivity for the HIV protease enzyme. Its ability to be used in combination with other antiretroviral drugs enhances its effectiveness in the treatment of HIV infection .
Properties
CAS No. |
159005-61-5 |
---|---|
Molecular Formula |
C₂₈H₃₅N₃O₅S |
Molecular Weight |
525.66 |
Origin of Product |
United States |
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